molecular formula C12H11N3O5 B2485360 methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate CAS No. 522637-91-8

methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate

Cat. No. B2485360
CAS RN: 522637-91-8
M. Wt: 277.236
InChI Key: WPWBFDCVMKGIHE-UHFFFAOYSA-N
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Description

“Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” is a chemical compound . It is related to “Methyl (4-hydroxy-3-nitrophenyl)acetate”, which has a molecular formula of CHNO and an average mass of 211.171 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

Antitubercular Activity

Indole derivatives have shown promise against Mycobacterium tuberculosis. Although specific studies on our compound are lacking, its indole core may be relevant in the fight against tuberculosis.

Mechanism of Action

Target of Action

The primary targets of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .

Mode of Action

It’s possible that it may undergo reactions similar to those of other aromatic compounds, such as electrophilic substitution . The presence of a nitro group on the phenyl ring could potentially make the compound more reactive.

Biochemical Pathways

The biochemical pathways affected by “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. Given the potential biological activities of structurally similar indole derivatives

properties

IUPAC Name

methyl 2-[2-(4-nitrophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-12(17)7-8-6-11(16)14(13-8)9-2-4-10(5-3-9)15(18)19/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYLLQQBHMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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